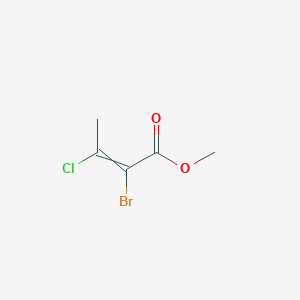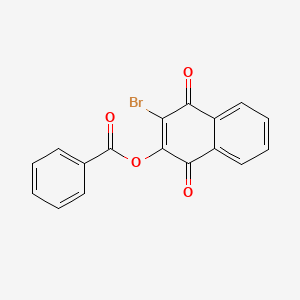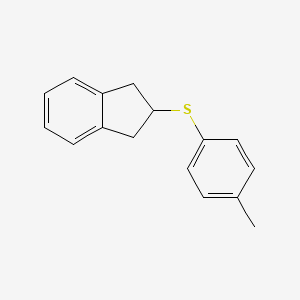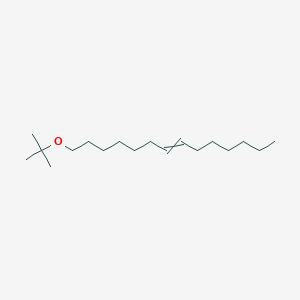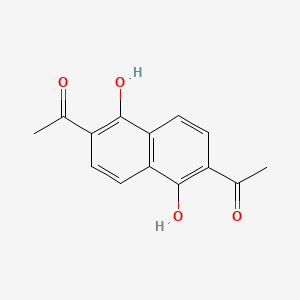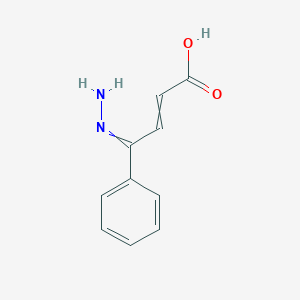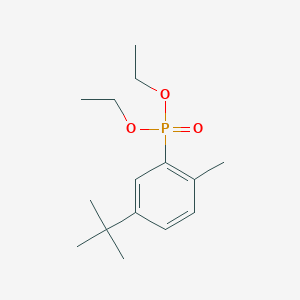
Diethyl (5-tert-butyl-2-methylphenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (5-tert-butyl-2-methylphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (5-tert-butyl-2-methylphenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under conditions that promote the formation of the phosphonate ester. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an aryl halide in the presence of a base to form the desired phosphonate . This reaction can be catalyzed by various metal catalysts, such as palladium or copper, to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (5-tert-butyl-2-methylphenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . Reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonate group can yield phosphonic acids, while nucleophilic substitution can produce a variety of substituted phosphonates .
Aplicaciones Científicas De Investigación
Diethyl (5-tert-butyl-2-methylphenyl)phosphonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diethyl (5-tert-butyl-2-methylphenyl)phosphonate involves its interaction with molecular targets through the phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of enzymes that require metal cofactors . The compound can also participate in various biochemical pathways involving phosphorus metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl methylphosphonate
- Diethyl phenylphosphonate
- Diethyl chloromethylphosphonate
Uniqueness
Diethyl (5-tert-butyl-2-methylphenyl)phosphonate is unique due to the presence of the tert-butyl and methyl substituents on the phenyl ring, which can influence its reactivity and interaction with other molecules . These substituents can provide steric hindrance and electronic effects that differentiate it from other phosphonate compounds .
Propiedades
Número CAS |
98910-93-1 |
|---|---|
Fórmula molecular |
C15H25O3P |
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
4-tert-butyl-2-diethoxyphosphoryl-1-methylbenzene |
InChI |
InChI=1S/C15H25O3P/c1-7-17-19(16,18-8-2)14-11-13(15(4,5)6)10-9-12(14)3/h9-11H,7-8H2,1-6H3 |
Clave InChI |
QZYYHVPAWBFUMU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(C=CC(=C1)C(C)(C)C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


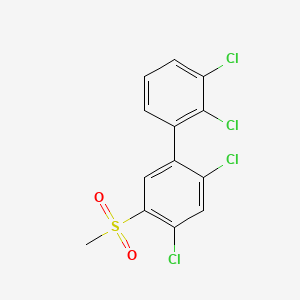
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)
![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)

